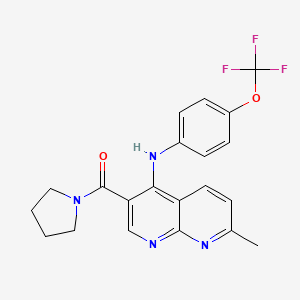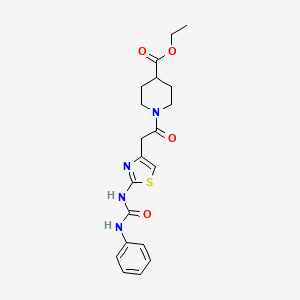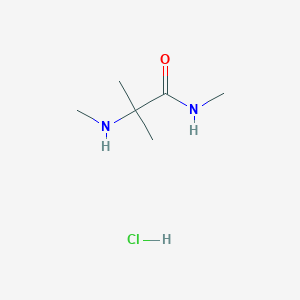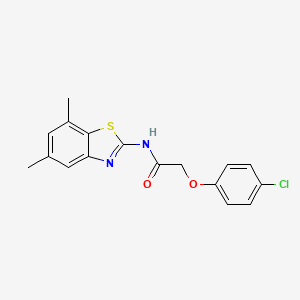
(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, or computational methods may be used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions needed for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties could include acidity/basicity, redox potential, and reactivity with common reagents .Scientific Research Applications
Synthesis Techniques
A study on the synthesis of related enaminones showcased a one-pot synthesis method for creating enaminones, which could relate to the synthesis of compounds like "(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one" by adapting the reactants used. This method involves a three-component reaction that offers quantitative yield without the need for column purification (Barakat et al., 2020).
Molecular Structure and Analysis
Research on chalcone derivatives, which share a similar structural motif to the compound , detailed the synthesis, crystal structures, and Hirshfeld surface studies of these compounds. This research provides insights into the molecular geometry, electronic properties, and potential intermolecular interactions that could be relevant for understanding the structure of "(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one" (Salian et al., 2018).
Optical and Electronic Properties
A study on novel noncentrosymmetric donor-acceptor configure chalcone derivatives, which are structurally similar, analyzed their linear, second, and third-order nonlinear optical properties through both experimental and theoretical approaches. This research could imply potential optoelectronic applications for similar compounds (Shkir et al., 2019).
Antimicrobial Activities
Research into the synthesis and biological evaluation of related compounds has shown significant antimycobacterial activity, suggesting potential applications in developing new antimicrobial agents. This area of research highlights the biological relevance of structurally similar compounds in addressing bacterial infections (Biava et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-12-8-10-17(11-9-12)15(18)7-6-13-4-2-3-5-14(13)16/h2-7,12H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWKNHFGRSBBNZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2795711.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2795715.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2795717.png)

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2795720.png)
![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2795721.png)

![(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2795726.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)